molecular formula C6H13NO2 B189849 N-Methoxy-N-methylbutanamide CAS No. 109480-78-6

N-Methoxy-N-methylbutanamide

Cat. No.: B189849
CAS No.: 109480-78-6
M. Wt: 131.17 g/mol
InChI Key: KHNDGDMDYRDYBR-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbutanamide is an organic compound with the molecular formula C6H13NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired amide after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Butanoic acid derivatives.

    Reduction: N-Methylbutanamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Methoxy-N-methylbutanamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylbutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

N-Methoxy-N-methylbutanamide can be compared with other similar compounds, such as:

    N-Methoxy-N-methylacetamide: Similar structure but with a shorter carbon chain.

    N-Methoxy-N-methylpropionamide: Similar structure but with a different carbon chain length.

    N-Methoxy-N-methylbenzamide: Similar structure but with an aromatic ring.

Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-methoxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNDGDMDYRDYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547182
Record name N-Methoxy-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109480-78-6
Record name N-Methoxy-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylbutyramide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyridine (100 mL) was cooled to 0° C., and N,O-dimethylhydroxylamine hydrochloride (20.14 g, 206 mmol) was added with stirring. This solution was stirred for 10 minutes, and then a solution of butyryl chloride (19.5 ml, 20 g, 188 mmol) dissolved in 50 ml methylene chloride was added via addition funnel over 30 minutes. A precipitate formed after 5 minutes. This suspension was stirred and allowed to warm to room temperature. Stirring was continued for 2.0 hours, and the reaction was diluted with water, extracted with methylene chloride twice. The methylene chloride layers were combined and washed with 1 N HCl twice and once with brine. Diethyl ether (100 mL) was added to facilitate emulsion separation, and the organic layer was separated and washed with saturated bicarbonate solution, brine, and dried over magnesium sulfate. The solution was filtered and the solvent removed in vacuo to give N-Methoxy-N-methyl-butyramide as an oil (22.1 g, 89%).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
20.14 g
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of butanoic acid (1.01 g, 0.0115 mol) and N,O-dimethylhydroxylamine hydrochloride (1.12 g, 0.0115 mol) in DCM (50 mL) was added benzotriazol-1-yloxytris(dimethylamino)-phosphonium hexafluorophosphate (5.6 g, 0.013 mol) and TEA (3.2 mL, 0.023 mol). The mixture was stirred overnight at room temperature. The solution was then washed with water and brine, dried over sodium sulfate, and concentrated in vacuo. The crude product was purified by flash column chromatography (ether/hexanes). The solvent was removed (235 mbar/40° C.) to afford the product (1.33 g, 88%). 1H NMR (300 MHz, CDCl3): δ □3.68 (s, 3H), 3.18 (s, 3H), 2.40 (t, 2H), 1.74-1.59 (m, 2H), 0.96 (t, 3H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

To a stirred solution of butanoyl chloride (5.33 g, 50 mmol) and N,O-dimethylhydroxylamine (5.36 g, 55.0 mmol) in DCM (100 mL) at 0° C., was added dropwise pyridine (8.90 mL, 110 mmol). The resulting mixture was stirred for 1.5 h at RT, followed by work-up using aqueous HCl (2.0M) (100 mL) and DCM (200 mL), to afford the title compound (6.02 g) which was carried over to next step without further purification. LCMS (B) m/z: 132 [M+1]+, Rt 1.74 min.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structural characteristics of N-Methoxy-N-methylbutanamide based on the research?

A1: The research focuses on a derivative of this compound, specifically 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. The study reveals that this derivative adopts an antiperiplanar conformation in its solid state. [] This conformation is different from the synclinal conformation observed in the chelated intermediate formed during nucleophilic attack. [] While this information doesn't directly describe this compound, it provides insight into the conformational behavior of a closely related compound. Further research would be needed to determine the specific structural characteristics of this compound itself.

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